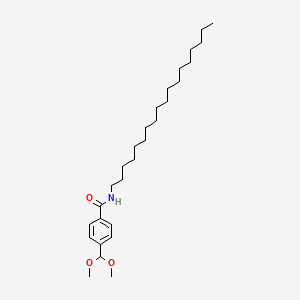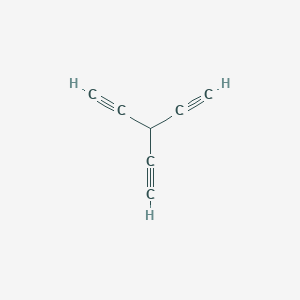
3-Ethynylpenta-1,4-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylpenta-1,4-diyne is an organic compound belonging to the class of alkynes It is characterized by the presence of two triple bonds and one ethynyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylpenta-1,4-diyne can be achieved through several methods. One common approach involves the reaction of propargyl bromide with sodium acetylide, followed by further reactions to introduce the ethynyl group. Another method includes the use of copper (I) bromide and propargyl tosylate, which allows for a more efficient synthesis with fewer by-products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of flash vacuum pyrolysis starting from 3-ethynylcycloprop-1-ene at high temperatures (around 550°C) is one such method. This process yields the desired compound along with some side products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynylpenta-1,4-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .
Applications De Recherche Scientifique
3-Ethynylpenta-1,4-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Ethynylpenta-1,4-diyne exerts its effects involves the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound can induce DNA damage through the formation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-ethynylpenta-1,4-diyne
- 3,3-Diethynylpenta-1,4-diyne
- 1-Phenylethanamine
Uniqueness
3-Ethynylpenta-1,4-diyne is unique due to its specific arrangement of triple bonds and the presence of an ethynyl group.
Propriétés
Numéro CAS |
155204-50-5 |
|---|---|
Formule moléculaire |
C7H4 |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
3-ethynylpenta-1,4-diyne |
InChI |
InChI=1S/C7H4/c1-4-7(5-2)6-3/h1-3,7H |
Clé InChI |
BIGDOUUFKONCKO-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
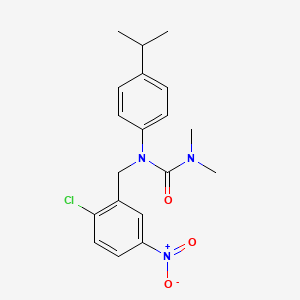
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
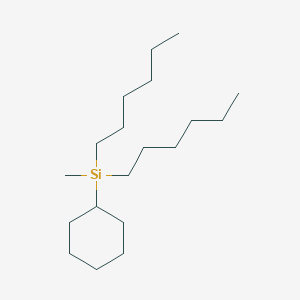

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
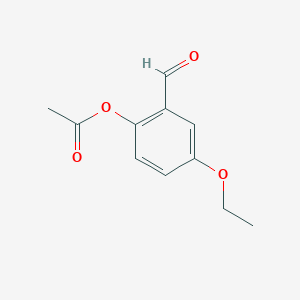
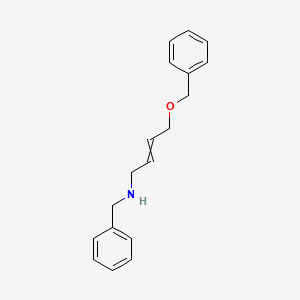

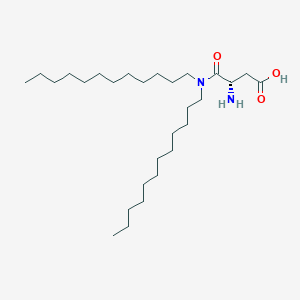
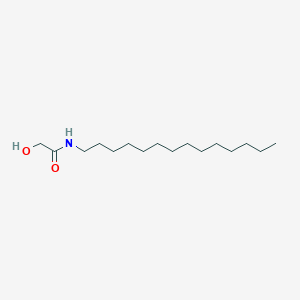
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
